molecular formula C16H24ClN3O B1434560 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1841081-72-8

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1434560
CAS No.: 1841081-72-8
M. Wt: 309.83 g/mol
InChI Key: YOWRIDDXDCHTLL-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3O and its molecular weight is 309.83 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Compound Formation

  • This compound plays a role in the synthesis of Schiff and Mannich bases of Isatin derivatives, contributing to the creation of compounds with potential pharmacological applications (Bekircan & Bektaş, 2008).
  • It is involved in the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing its utility in the development of new chemical entities (Goli-Garmroodi et al., 2015).
  • The compound is used in the synthesis of novel 5-chlorobenzimidazole-2-one derivatives with potential antitubercular properties (Raju, Sasidhar, & Vidyadhara, 2020).

Pharmacological Studies

  • It serves as a key intermediate in the development of new anaplastic lymphoma kinase inhibitors, indicating its significance in cancer treatment research (Teffera et al., 2013).
  • The compound is integral in the discovery of acyl-coenzyme A: cholesterol O-acyltransferase-1 inhibitors, showing promise in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Antifungal Activity

  • It has been utilized in the design and synthesis of compounds with significant antibacterial and antifungal activity, demonstrating its potential in the development of new antimicrobial agents (Anisetti & Reddy, 2012).
  • The compound is a part of new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showing antimicrobial activity, further emphasizing its role in medicinal chemistry (Parmar, Sangani, Parmar, & Bhalodiya, 2018).

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.ClH/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13;/h3-6,13,17H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWRIDDXDCHTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.